(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 7th position on the benzo[b]furan ring, along with an amine group at the 3rd position. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]furan core, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 3rd position. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine
- 7-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- 5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan
Uniqueness
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C8H7ClFNO |
Molecular Weight | 187.60 g/mol |
IUPAC Name | (3R)-5-chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-amine |
CAS Number | 1272739-85-1 |
The compound features a chloro and a fluoro substituent on the benzo[b]furan ring, which contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung cancer cells. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study: Lung Cancer Cell Lines
A study assessed the compound's activity against A549 human non-small cell lung cancer cells. The results indicated that it exhibits significant cytotoxic effects, with an IC50 value comparable to established chemotherapeutic agents.
Compound | IC50 (µM) |
---|---|
(3R)-5-Chloro-7-fluoro... | 4.98 ± 0.41 |
5-Fluorouracil (control) | 4.98 ± 0.41 |
The compound induced apoptosis by modulating the expression of key proteins involved in cell survival and death. Specifically, it decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein), leading to enhanced activation of caspase-3, a crucial executor of apoptosis .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress, promoting apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Anticancer Activity |
---|---|
(3R)-5-Chloro-7-fluoro... | Significant against A549 |
6-Chloro-2,3-dihydrobenzo[b]furan... | Moderate |
7-Fluoro-2,3-dihydrobenzo[b]furan... | Low |
This comparison indicates that the specific combination of chloro and fluoro groups enhances the anticancer activity of the compound compared to others in its class .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
SDCXEWPHOVYHGL-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
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